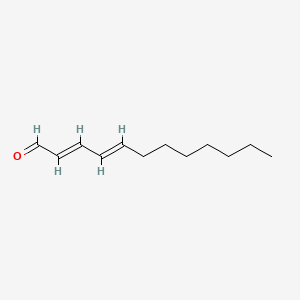
Acid Brown 58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Brown 58, also known as C.I. Acid Brown 58, is an organic dye commonly used in the textile industry. It is characterized by its brown color and is primarily used for dyeing wool, silk, and leather. The compound is known for its good lightfastness and washfastness properties, making it a popular choice for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 58 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Acid Brown 58 involves large-scale reactions under controlled conditions. The process includes:
Raw Material Preparation: Aromatic amines and coupling components are prepared and purified.
Reaction Setup: The diazotization and coupling reactions are carried out in large reactors with precise temperature and pH control.
Purification: The resulting dye is purified through filtration, washing, and drying to obtain the final product
Types of Reactions:
Oxidation: Acid Brown 58 can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The dye can be reduced to its corresponding amines under reducing conditions.
Substitution: Substitution reactions can occur on the aromatic rings of the dye, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Halogenating agents and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Corresponding aromatic amines.
Substituted Derivatives: Halogenated and nitrated derivatives
Applications De Recherche Scientifique
Acid Brown 58 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and leather
Mécanisme D'action
The mechanism of action of Acid Brown 58 involves its interaction with the target substrate, typically through hydrogen bonding and van der Waals forces. The dye molecules penetrate the fibers and form stable complexes with the substrate, resulting in a strong and durable coloration. The molecular targets include amino groups in proteins and hydroxyl groups in polysaccharides .
Comparaison Avec Des Composés Similaires
- Acid Brown 75
- Acid Brown 165
- Acid Brown 45
Comparison:
- Acid Brown 58 vs. Acid Brown 75: Acid Brown 58 has better lightfastness and washfastness properties compared to Acid Brown 75.
- Acid Brown 58 vs. Acid Brown 165: Acid Brown 58 is more suitable for dyeing wool and silk, while Acid Brown 165 is preferred for leather.
- Acid Brown 58 vs. Acid Brown 45: Acid Brown 58 has a broader range of applications in the textile industry compared to Acid Brown 45 .
Acid Brown 58 stands out due to its excellent dyeing properties and versatility in various applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
12269-87-3 |
|---|---|
Formule moléculaire |
CH5O3P |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



